6-Bromo-8-methoxy-2H-chromene-3-carbonitrile
Overview
Description
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a yellow solid and is primarily used in research and development . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. One reported method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH) . The reaction conditions include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile can be compared with other chromene derivatives, such as:
6-Bromo-2-oxo-2H-chromene-3-carbonitrile: Similar in structure but differs in the presence of an oxo group instead of a methoxy group.
2H-Chromene-3-carbonitrile: Lacks the bromine and methoxy substituents, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
6-bromo-8-methoxy-2H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZLOCCCPMXTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696259 | |
Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-24-9 | |
Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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